2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a distinctive structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents, including dimethyl and phenylprop-2-en-1-yl groups. Its molecular formula is with a molecular weight of approximately 279.34 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development and biological research .
The synthesis of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves several key steps:
These synthetic routes may be optimized for industrial production to enhance yield and scalability .
The molecular structure of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C17H17N3O |
Molecular Weight | 279.34 g/mol |
IUPAC Name | 2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI | InChI=1S/C17H17N3O/c1-12... |
InChI Key | RYQLCMMYFFBPMA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C |
This structure highlights the compound's complexity and its potential for varied interactions in biological systems .
2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one can participate in several chemical reactions:
The mechanism of action for 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets within biological systems. It likely binds to enzymes or receptors that modulate their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, which can lead to anti-cancer effects. The precise molecular targets can vary based on the context of its application in medicinal chemistry or biological research .
The physical and chemical properties of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one include:
Property | Value |
---|---|
Molecular Weight | 279.34 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for understanding its behavior in different environments and its potential applications in various fields .
The compound has diverse applications across several scientific fields:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: